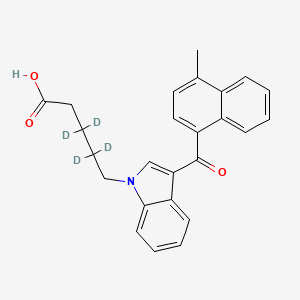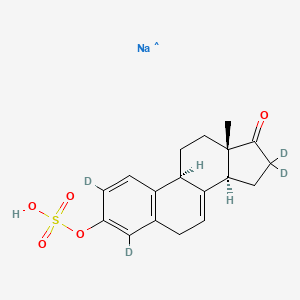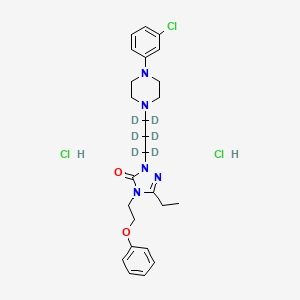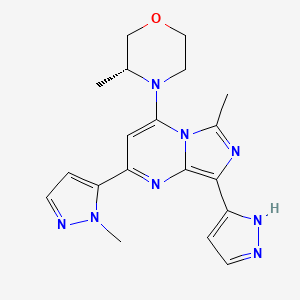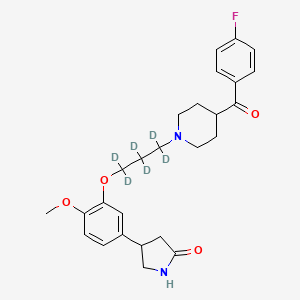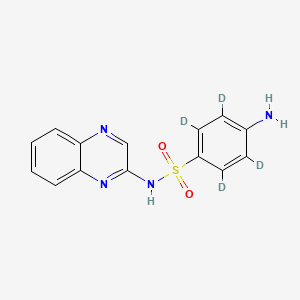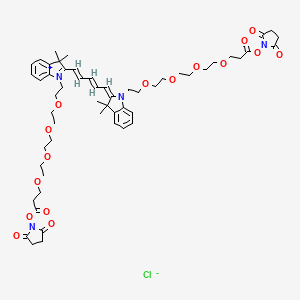
Bis-(N,N'-PEG4-NHS ester)-Cy5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(N,N’-PEG4-NHS ester)-Cy5 is a bifunctional dye compound commonly used in bioconjugation and labeling applications. It consists of a cyanine dye (Cy5) linked to two polyethylene glycol (PEG) chains, each terminating in an N-hydroxysuccinimide (NHS) ester group. This structure allows for efficient and specific labeling of biomolecules, such as proteins and nucleic acids, through amine-reactive NHS esters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N’-PEG4-NHS ester)-Cy5 typically involves the following steps:
Synthesis of PEG4-NHS Ester: Polyethylene glycol (PEG) chains are functionalized with NHS ester groups through esterification reactions.
Conjugation with Cy5: The PEG4-NHS ester is then conjugated to the Cy5 dye through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Bis-(N,N’-PEG4-NHS ester)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG4-NHS Ester: Large-scale esterification reactions to produce PEG4-NHS ester.
Conjugation and Purification: Conjugation of PEG4-NHS ester with Cy5 dye, followed by purification steps such as chromatography to obtain the final product.
化学反应分析
Types of Reactions
Bis-(N,N’-PEG4-NHS ester)-Cy5 primarily undergoes substitution reactions, where the NHS ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), coupling agents (e.g., DCC).
Conditions: Mild aqueous conditions, typically at pH 7-9, to maintain the stability of the NHS ester groups.
Major Products
The major product of the reaction is a bioconjugate, where the Cy5 dye is covalently attached to the target biomolecule through the PEG linker.
科学研究应用
Bis-(N,N’-PEG4-NHS ester)-Cy5 is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and targeting specific cells or molecules.
Industry: Applied in the development of biosensors and other analytical devices.
作用机制
The mechanism of action of Bis-(N,N’-PEG4-NHS ester)-Cy5 involves the formation of covalent bonds between the NHS ester groups and primary amines on target biomolecules. This covalent attachment allows for the stable and specific labeling of the target, enabling its detection and analysis through the fluorescent properties of the Cy5 dye.
相似化合物的比较
Similar Compounds
Bis-(N,N’-PEG4-NHS ester)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.
Bis-(N,N’-PEG4-NHS ester)-FITC: Uses fluorescein isothiocyanate (FITC) as the dye.
Bis-(N,N’-PEG4-NHS ester)-Rhodamine: Contains rhodamine dye.
Uniqueness
Bis-(N,N’-PEG4-NHS ester)-Cy5 is unique due to its specific fluorescent properties, including its excitation and emission wavelengths, which make it suitable for applications requiring red fluorescence. The PEG linker also provides enhanced solubility and reduced non-specific binding compared to other dyes.
属性
分子式 |
C55H73ClN4O16 |
|---|---|
分子量 |
1081.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
WEBFOGFOTIHXBB-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


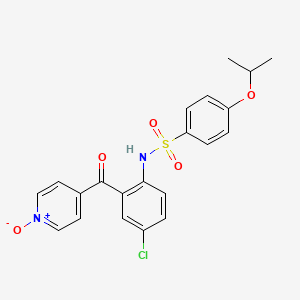
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
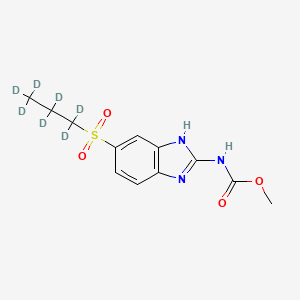
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)

